Boron trifluoride etherate

Description

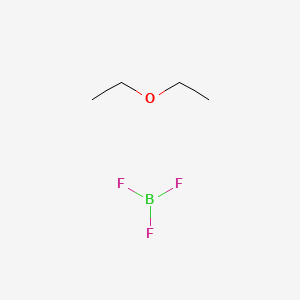

Structure

2D Structure

Propriétés

IUPAC Name |

ethoxyethane;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O.BF3/c1-3-5-4-2;2-1(3)4/h3-4H2,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMGYPLQYOPHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015537 | |

| Record name | Ethane, 1,1'-oxybis-, compd. with trifluoroborane (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fuming, colorless liquid; [HSDB] Stable but highly flammable, pale yellow liquid; [ACGIH] | |

| Record name | Boron trifluoride etherate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

47.8 °C | |

| Record name | Boron trifluoride etherate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.2 [mmHg] | |

| Record name | Boron trifluoride etherate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

174674-80-7, 109-63-7 | |

| Record name | Ethane, 1,1'-oxybis-, compd. with trifluoroborane (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl ether--boron trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Boron Trifluoride Etherate in Modern Organic Synthesis

: Catalytic Activation in Carbon-Carbon Bond Forming Reactions

Boron trifluoride etherate (BF₃·OEt₂), a coordination complex of boron trifluoride and diethyl ether, is a widely utilized and versatile Lewis acid catalyst in organic synthesis. heyigasglobal.comwikipedia.org Its liquid form and convenient handling characteristics make it a practical alternative to gaseous boron trifluoride. commonorganicchemistry.com As a Lewis acid, it functions by accepting an electron pair, thereby activating electrophiles for a multitude of chemical transformations. heyigasglobal.comwikipedia.org This catalytic activity is central to its application in numerous carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules.

Friedel-Crafts Alkylations and Acylations

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, and this compound serves as an effective catalyst for both alkylation and acylation processes. It is often employed as a milder alternative to stronger Lewis acids like aluminum chloride (AlCl₃). heyigasglobal.com

In the realm of acylation, BF₃·OEt₂ has proven particularly valuable for the regioselective functionalization of sensitive heterocyclic systems. For instance, it promotes the 3-acylation of N-H indoles with various anhydrides under mild, metal-free conditions. nih.gov This method offers high yields and avoids the formation of 1-acylation or 1,3-diacylation side products that can occur with other catalysts. nih.gov The reaction proceeds efficiently with a range of aliphatic, alicyclic, and aryl anhydrides. nih.gov

| Entry | Indole (B1671886) | Anhydride | Product | Yield (%) |

| 1 | Indole | Acetic anhydride | 3-acetylindole | 83 |

| 2 | Indole | Propionic anhydride | 3-propionylindole | 85 |

| 3 | Indole | Isobutyric anhydride | 3-isobutyrylated indole | 81 |

| 4 | Indole | Cyclohexanecarboxylic anhydride | 3-(cyclohexanecarbonyl)indole | 88 |

| 5 | Indole | Benzoic anhydride | 3-benzoylindole | 85 |

| 6 | 2-Methylindole | Acetic anhydride | 3-acetyl-2-methylindole | 86 |

| 7 | 5-Methoxyindole | Acetic anhydride | 3-acetyl-5-methoxyindole | 89 |

Table 1: Examples of BF₃·OEt₂-Promoted 3-Acylation of Indoles. nih.gov

Beyond catalysis, under high-temperature conditions, the diethyl ether component of BF₃·OEt₂ can itself participate in the reaction, leading to the ethylation of aryl alcohols. nih.gov Furthermore, intramolecular Friedel-Crafts acylation can be achieved, as demonstrated by the reaction of 4-phenylbutyric acid with boron trifluoride methyl etherate to produce α-tetralone in significant yield. nih.gov

Aldol-Type Reactions, including Mukaiyama Aldol (B89426) Additions

This compound is a key reagent for promoting aldol-type reactions by activating carbonyl compounds. heyigasglobal.com It coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. heyigasglobal.com This is particularly evident in the Mukaiyama aldol addition, a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, such as an aldehyde or ketone. organic-chemistry.org

The choice of Lewis acid in the Mukaiyama reaction can influence the stereochemical outcome. BF₃·OEt₂, being a monodentate Lewis acid, is incapable of forming a chelated transition state. msu.edu This typically results in nonchelation-controlled products, where the stereoselectivity is governed by steric factors in an open transition state. organic-chemistry.orgmsu.edu This contrasts with chelating Lewis acids like SnCl₄ or TiCl₄, which often favor syn-aldol products through a six-membered chelated transition state. msu.edu

A practical application of this methodology was demonstrated in the fragment coupling for the synthesis of a hybrid polyether ionophore antibiotic. researchgate.net A BF₃·OEt₂-mediated Mukaiyama aldol reaction was employed to connect two complex molecular fragments, highlighting the utility of this reaction in the synthesis of intricate natural products. researchgate.net

| Lewis Acid | Outcome | Rationale |

| BF₃·OEt₂ | Nonchelation products | Monodentate nature, favors open transition states. msu.edu |

| SnCl₄ | Chelation products (often syn) | Capable of forming six-membered chelated transition states. msu.edu |

| TiCl₄ | Chelation products (often syn) | Capable of forming six-membered chelated transition states. msu.edu |

| Fluoride (B91410) Ions (e.g., TASF) | Nonchelation products | Not capable of chelation. msu.edu |

Table 2: Influence of Lewis Acid on Stereochemical Control in Mukaiyama Aldol Additions.

Diels-Alder Cycloadditions and Related Pericyclic Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. This compound can act as a catalyst in these reactions, particularly when an electron-withdrawing group on the dienophile requires activation. smu.edu The Lewis acid coordinates to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the reaction and can enhance its regioselectivity and stereoselectivity. scielo.br

Theoretical studies on the BF₃-catalyzed Diels-Alder reaction between methyl acrylate (B77674) and butadiene have shown that the catalyst increases the mutual polarization and charge transfer between the reacting partners. smu.edu This facilitation of electronic effects leads to a lower activation energy barrier for the cycloaddition. smu.edu

BF₃·OEt₂ is also effective in promoting related pericyclic reactions, such as the imino-Diels-Alder reaction (also known as the Povarov reaction). researchgate.net This reaction involves the cycloaddition of an imine with a diene to form tetrahydroquinoline derivatives, which are valuable scaffolds in medicinal chemistry. researchgate.net The use of BF₃·OEt₂ provides an efficient and straightforward method for synthesizing these heterocyclic structures. researchgate.net

Mannich-Type Reactions and Related Imine Activations

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, a crucial structural motif in many natural products and pharmaceuticals. This compound is a potent activator of imines, which are key intermediates in this transformation. nih.gov

Recent strategies have involved the preparation of stable, isolable imine-BF₃ complexes. nih.govnih.gov These complexes act as powerful electrophiles that can react with a wide array of organometallic nucleophiles, including organozinc and organomagnesium reagents, to afford α-functionalized azacycles under non-cryogenic conditions. nih.govnih.gov This method provides a direct route to functionalized cyclic amines like morpholines and piperazines from their parent amines in a single step. nih.govnih.gov

| Nucleophile Type | Example | Product Class |

| Organozinc | Propylzinc bromide | α-Propyl azacycle |

| Organomagnesium (Grignard) | Phenylmagnesium bromide | α-Phenyl azacycle |

| Organolithium | n-Butyllithium | α-Butyl azacycle |

| Enolates | Zinc enolate of an ester | β-Amino ester derivative |

Table 3: Scope of Nucleophiles in Reactions with Imine-BF₃ Complexes. nih.govnih.gov

Furthermore, research has shown that the combination of BF₃·OEt₂ and water can serve as a unique catalytic system that chemoselectively activates aldimines in the presence of aldehydes. researchgate.net This system was found to significantly accelerate Mannich-type reactions, leading to high yields of β-amino carbonyl compounds. researchgate.net

Rearrangement Reactions

This compound is a preeminent reagent for effecting the cleavage and subsequent rearrangement of epoxides. medcraveonline.comresearchgate.net The strong Lewis acidity of BF₃ promotes the opening of the epoxide ring to generate a carbocationic intermediate, which can then undergo various rearrangements to yield thermodynamically more stable products, typically aldehydes or ketones. medcraveonline.com

The stereochemical course of these rearrangements has been a subject of detailed investigation. Studies on the BF₃·OEt₂-catalyzed rearrangement of acyclic trisubstituted epoxides have revealed that the migration of different groups can proceed with distinct stereochemical outcomes. rsc.org For example, a hydrogen migration was found to occur with retention of configuration at the migration terminus, whereas an alkyl group migration proceeded with inversion of configuration. rsc.org

This methodology has been successfully applied in the total synthesis of natural products. A notable example is its use in the synthesis of the sesquiterpene cuprane, where the key step involved the rearrangement of an epoxide to an aldehyde, which was then converted to the target molecule. medcraveonline.com

In addition to carbonyl formation, the ring-opening of epoxides with BF₃·OEt₂ can also result in the formation of fluorohydrins. researchgate.net This occurs via fluoride transfer from the boron trifluoride moiety to the carbocationic intermediate. A proposed mechanism suggests that the epoxide bond cleavage and the fluorine transfer can be a coupled process, proceeding through a single transition state to yield a syn-fluorohydrin with retention of configuration. researchgate.net

| Epoxide Substrate | Major Rearrangement Product | Reference |

| 6,6-dimethyl-1-p-tolylcyclohexene oxide | Aldehyde (precursor to cuprane) | medcraveonline.com |

| Acyclic trisubstituted steroidal epoxide | Ketone (via H-migration) or Aldehyde (via alkyl-migration) | rsc.org |

| Various epoxides | Fluorohydrins | researchgate.net |

Table 4: Examples of Products from BF₃·OEt₂-Mediated Epoxide Rearrangements.

Beckmann Rearrangements

The Beckmann rearrangement is a pivotal acid-catalyzed reaction that transforms oximes into amides. organic-chemistry.org This transformation is of significant interest in the synthesis of pharmaceuticals and natural products. researchgate.net this compound (BF₃·OEt₂) serves as an effective Lewis acid catalyst for this rearrangement. researchgate.net Its utility stems from its ability to activate the hydroxyl group of the oxime, facilitating the migration of the alkyl or aryl group positioned anti-periplanar to the leaving group, ultimately yielding the corresponding amide or lactam. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions, making BF₃·OEt₂ a valuable reagent for this class of molecular reorganization. researchgate.net

Pinacol (B44631) Rearrangements

The pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol (a vicinal diol) to a carbonyl compound, typically a ketone or an aldehyde. askfilo.comnrochemistry.com this compound is a commonly employed Lewis acid for this purpose, an alternative to protic acids. nrochemistry.comtdl.org

The mechanism involves the following key steps:

Activation: The Lewis acid BF₃ coordinates to one of the hydroxyl groups of the pinacol. askfilo.comstudy.com This coordination makes the hydroxyl group a better leaving group.

Carbocation Formation: The C-O bond breaks, and the activated hydroxyl group departs (as [HO-BF₃]⁻), resulting in the formation of a carbocation intermediate. study.com

1,2-Shift: A neighboring alkyl or aryl group migrates to the positively charged carbon. nrochemistry.com This migratory step is the core of the rearrangement and leads to a more stable, resonance-stabilized carbocation where the charge is on the carbon bearing the second oxygen atom.

Deprotonation: A base, such as the diethyl ether from the reagent, removes the proton from the remaining hydroxyl group, leading to the formation of a carbonyl C=O double bond and yielding the final ketone or aldehyde product. study.com

This rearrangement can be used for various cyclic and acyclic diols and may involve ring expansion or contraction depending on the substrate's structure. nrochemistry.com

Intramolecular and Intermolecular Cyclization Reactions

This compound is a versatile and potent reagent for promoting a wide range of intramolecular and intermolecular cyclization reactions, which are fundamental to the synthesis of complex organic molecules. researchgate.netresearchgate.net As a powerful Lewis acid, BF₃·OEt₂ activates various functional groups, enabling the formation of both carbon-carbon and carbon-heteroatom bonds necessary for ring construction. researchgate.netheyigasglobal.com Its applications include the cyclization of epoxides, allenes, and carboxylic acids, often serving as a crucial step in the total synthesis of natural products. researchgate.netmedcraveonline.com For instance, BF₃·OEt₂ can initiate cationic cascade cyclizations by promoting the ring-opening of an epoxide, which is then terminated by a nucleophile to form complex polycyclic systems. nih.gov

Heterocycle Synthesis (e.g., Dihydropyrans, Quinolines, Benzofurans)

This compound is extensively used in the synthesis of a diverse array of heterocyclic compounds. rsc.org

Dihydropyrans: BF₃·OEt₂ catalyzes the cyclization of alkynes to produce various heterocycles, including dihydropyrans. rsc.org

Quinolines: A variety of substituted quinolines can be prepared using BF₃·OEt₂-mediated reactions. researchgate.nettaylorandfrancis.com One efficient method involves a [3+3] annulation reaction between 3-ethoxycyclobutanones and aromatic amines at room temperature. This approach demonstrates excellent reactivity, complete regioselectivity, and provides high yields of the quinoline (B57606) products. researchgate.net

Benzofurans: Several strategies for benzofuran (B130515) synthesis utilize this compound. A domino reaction promoted by BF₃·OEt₂ between 2,4-diyn-1-ols and dicarbonyl compounds yields benzofuran derivatives in efficient yields ranging from 75–91%. nih.govacs.org Another approach involves the BF₃-mediated dehydrative cycloaddition of benzoquinones with stilbene (B7821643) oxides to afford 2,3-diaryl-5-hydroxybenzofurans. researchgate.net

| Starting Materials | Reaction Type | Key Features | Yield |

|---|---|---|---|

| 2,4-Diyn-1-ols and Dicarbonyl Compounds | Domino Reaction | Lewis-acid promoted propargylation followed by intramolecular cyclization. nih.govacs.org | 75-91% nih.gov |

| Benzoquinones and Stilbene Oxides | Dehydrative Cycloaddition | Forms 2,3-diaryl-5-hydroxybenzofurans. researchgate.net | Good combined yields researchgate.net |

Nazarov Cyclizations

The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of a divinyl ketone that produces a cyclopentenone. This compound is an effective Lewis acid for promoting this transformation. heyigasglobal.commedcraveonline.com For example, in the synthesis of the sesquiterpene trichodiene, a divinyl ketone intermediate underwent a Nazarov cyclization catalyzed by BF₃·OEt₂ to furnish the core cyclic ketone structure. medcraveonline.com This reaction highlights the utility of BF₃·OEt₂ in constructing five-membered rings within complex natural product skeletons. medcraveonline.com

Spiro-alkane and Annulated Pyran Synthesis

This compound facilitates specialized cyclization reactions to create complex cyclic architectures like spiro-alkanes and annulated pyrans. researchgate.net

Spiro-alkane Synthesis: BF₃·OEt₂ promotes the ring-opening of vinylidenecyclopropanes, which can react with xanthydrol to form conjugate triene derivatives. Upon heating to 70 °C in the presence of BF₃·OEt₂, these trienes undergo a transformation to afford novel spiro-alkanes in moderate to good yields. researchgate.net

Annulated Pyran Synthesis: A novel method for synthesizing annulated pyran sugars involves a Prins Friedel-Crafts cyclization catalyzed by BF₃·OEt₂. In this one-step reaction, a homoallylic alcohol derived from D-glucose reacts with various aldehydes in the presence of arenes and a catalytic amount of BF₃·OEt₂ under mild conditions. This process provides an efficient route to a new class of annulated pyran sugars. researchgate.net

Allylation Reactions

This compound is utilized in reactions involving allylic systems to construct complex molecules. One notable application is the BF₃-promoted condensation of (Z)-anti-4-hydroxy-1-alkenyl carbamates with aldehydes or ketones. This reaction proceeds with high diastereofacial selectivity to yield cis,trans,trans substituted tetrahydrofurans, demonstrating a flexible strategy for coupling allylic carbamates and aldehydes in just two synthetic steps. researchgate.net

Cyanation and Coupling Reactions

This compound (BF₃·OEt₂) serves as a versatile reagent in cyanation and coupling reactions, primarily by acting as a potent Lewis acid. In cyanation processes, it facilitates the synthesis of various organoboron compounds. For instance, BF₃·OEt₂ reacts with trimethylsilyl (B98337) cyanide in the presence of alkali metal salts, such as potassium halides (KX), to selectively yield dicyanodifluoroborates or tricyanofluoroborates. scribd.com This reaction proceeds under mild conditions, typically from 0 °C to room temperature, providing the desired cyanoborate salts in high yield and purity. scribd.com The addition of these salts helps to moderate the Lewis acidity of the reaction medium, allowing for precise control over the degree of cyanation. scribd.com

In the realm of coupling reactions, BF₃·OEt₂ is instrumental in the preparation of organoboron reagents, which are key precursors for widely used transformations like the Suzuki-Miyaura cross-coupling. heyigasglobal.com It facilitates the formation of trialkylboranes, which can subsequently be converted into boronic acids or their corresponding esters. heyigasglobal.com These stable organoboron compounds are then employed in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, a cornerstone of modern synthetic chemistry for producing complex molecules such as biaryl compounds found in pharmaceuticals and advanced materials. heyigasglobal.com

Catalytic Activation in Carbon-Heteroatom Bond Forming Reactions

This compound is a highly effective catalyst for the esterification of carboxylic acids with alcohols. medcraveonline.comrsc.org The BF₃·OEt₂-alcohol reagent system is noted for its convenience and ability to produce high yields, often superior to other catalysts, for a wide range of acids including aromatic, heterocyclic, and unsaturated variants. medcraveonline.com The catalytic cycle is initiated by the coordination of the Lewis acidic boron trifluoride to the carbonyl oxygen of the carboxylic acid. heyigasglobal.comrsc.org This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. heyigasglobal.comrsc.org

This method is particularly useful for preparing methyl esters from C8-C24 fatty acids for analysis by gas chromatography. The reaction is typically clean, with volatile by-products that are easily removed. A key advantage of using BF₃ as a catalyst is that it avoids the formation of fluoroanhydrides when acylating with acid anhydrides. In some cases, the reaction is nearly instantaneous, while in others it may require a few minutes of refluxing to go to completion.

| Reactant Acid | Alcohol | Product Ester | Catalyst System | Yield (%) |

| p-Aminobenzoic Acid | Methanol | Methyl p-aminobenzoate | BF₃·OEt₂/MeOH | High |

| Aromatic Acids | Various Alcohols | Corresponding Esters | BF₃·OEt₂/Alcohol | High |

| Heterocyclic Acids | Various Alcohols | Corresponding Esters | BF₃·OEt₂/Alcohol | High |

| Unsaturated Acids | Various Alcohols | Corresponding Esters | BF₃·OEt₂/Alcohol | High |

| Nicotinic Acid | Ethanol | Ethyl nicotinate | BF₃·OEt₂ | 82 |

| Benzoic Acid | Ethanol | Ethyl benzoate | BF₃·OEt₂ | 73 |

| p-Chlorobenzoic Acid | Ethanol | Ethyl p-chlorobenzoate | BF₃·OEt₂ | 94 |

| p-Aminobenzoic Acid | Ethanol | Ethyl p-aminobenzoate | BF₃·OEt₂ | 99 |

This table presents illustrative data on the yields of various esterification reactions catalyzed by this compound.

As a powerful Lewis acid, this compound is widely utilized to catalyze the formation of ketals and thioketals (or acetals and thioacetals from aldehydes), which are important protecting groups for carbonyl compounds in multistep syntheses. medcraveonline.com Thioacetals, in particular, are valued for their stability under acidic conditions where their oxygen counterparts, acetals, might be labile.

The mechanism of thioacetal formation involves the initial activation of the carbonyl group by BF₃·OEt₂. The boron trifluoride coordinates to the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activated complex is then readily attacked by the sulfur nucleophiles of a thiol or dithiol. Subsequent proton transfer and elimination of a water molecule, driven by the formation of a stable adduct between BF₃ and water, leads to the final thioacetal product. This process is efficient for both aldehydes and ketones.

| Carbonyl Compound | Thiol/Dithiol | Product | Catalyst |

| Aldehyde | 1,3-Propanedithiol | 1,3-Dithiane | BF₃·OEt₂ |

| Ketone | Ethanethiol | Diethyl dithioketal | BF₃·OEt₂ |

| Aromatic Aldehyde | Methanethiol | Methyl-dithioacetal | BF₃SMe₂ |

This table illustrates the application of boron trifluoride complexes in ketalization and thioketalization reactions.

This compound demonstrates dual utility in the chemistry of ethers: it can catalyze their formation and also effect their cleavage. It promotes the etherification of alcohols, facilitating the synthesis of various ethers. researchgate.net

Conversely, BF₃·OEt₂ is a key reagent for the deprotection of ethers, a common requirement in complex molecule synthesis. It is effective in cleaving various ether protecting groups, such as methyl and tetrahydropyranyl (THP) ethers, from hydroxyl functions. heyigasglobal.com The cleavage of triphenylmethyl (trityl) ethers is also efficiently achieved. In combination with a nucleophile like sodium iodide, BF₃·OEt₂ forms a potent system for dealkylation. The proposed mechanism involves the coordination of BF₃ to the ether oxygen, forming an oxonium ion complex. This activation makes the adjacent carbon susceptible to nucleophilic attack by the iodide ion, leading to the cleavage of the carbon-oxygen bond and regeneration of the alcohol or phenol (B47542) upon hydrolysis. huji.ac.il

| Ether Type | Reagent System | Result | Application |

| Methyl Ethers | BF₃·OEt₂ / NaI | Alcohol/Phenol | Deprotection |

| Tetrahydropyranyl (THP) Ethers | BF₃·OEt₂ | Alcohol | Deprotection in steroid synthesis |

| Triphenylmethyl (Trityl) Ethers | Ce(OTf)₄ (related Lewis Acid) | Alcohol | Deprotection |

| General Ethers | BF₃·OEt₂ / NaI / Acetonitrile | Alcohol/Phenol | General dealkylation |

This table summarizes the role of this compound in the cleavage of various ether protecting groups.

This compound is fundamental to one of the most important methods for the hydroxylation of alkenes: the hydroboration-oxidation reaction. medcraveonline.com While BF₃·OEt₂ is not the direct hydroborating agent, it is used to generate diborane (B8814927) (B₂H₆), the active reagent, in situ from sodium borohydride (B1222165). medcraveonline.com This two-step process provides a reliable method for converting an alkene into an alcohol.

The reaction is characterized by its distinct regioselectivity and stereospecificity. The addition of the B-H bond across the alkene is anti-Markovnikov, meaning the hydroxyl group is ultimately placed on the less substituted carbon of the double bond. The addition is also a syn-addition, where both the hydrogen and the boron atom add to the same face of the double bond. The intermediate organoborane is typically not isolated but is oxidized in the second step, usually with alkaline hydrogen peroxide, which replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. medcraveonline.com This predictable outcome makes hydroboration-oxidation a powerful tool in the synthesis of natural products and other complex organic targets. medcraveonline.com

| Alkene Substrate | Reagents | Key Features | Product |

| 1-Hexene | 1. NaBH₄, BF₃·OEt₂ | Anti-Markovnikov | 1-Hexanol |

| 1-Methylcyclopentene | 1. B₂H₆ | Syn-addition | trans-2-Methylcyclopentanol |

| General Alkene | 1. BH₃·THF | Anti-Markovnikov, Syn-addition | Primary or secondary alcohol |

This table highlights the key aspects and outcomes of the hydroboration-oxidation reaction facilitated by the generation of borane (B79455) from this compound.

The primary role of this compound in reactions involving aldehydes is to act as a potent Lewis acid catalyst that activates the carbonyl group. heyigasglobal.com By coordinating to the lone pair of electrons on the carbonyl oxygen, BF₃·OEt₂ significantly increases the electrophilicity of the carbonyl carbon. This activation makes the aldehyde more susceptible to attack by a wide range of nucleophiles.

While this activation is crucial for many transformations, including aldol and Knoevenagel condensations, the direct oxidation of aldehydes to either carboxylic acids or esters using BF₃·OEt₂ as the sole catalyst or oxidant is not a commonly reported application in the surveyed literature. Instead, its utility lies in facilitating other reactions by enhancing the aldehyde's reactivity. For example, BF₃·OEt₂ has been observed to catalyze rearrangements of epoxides to yield aldehydes. medcraveonline.com Furthermore, stable 1:1 complexes between aromatic aldehydes and boron trifluoride can be formed and isolated. These complexes highlight the strong interaction between the Lewis acid and the aldehyde, which underpins its role as an activator rather than as a direct participant in an oxidation pathway.

Fluorination and Hydrofluorination Methodologies

This compound serves as a key reagent and catalyst in various fluorination and hydrofluorination reactions, providing pathways to valuable organofluorine compounds. One notable application is its use in the ring-opening of epoxides (oxiranes) to form fluorohydrins. The reaction, which proceeds by activating the epoxide towards nucleophilic attack by the fluoride ion, can be conducted using BF₃·OEt₂ without the need for additional hydrogen fluoride sources, although the process can be accompanied by rearrangements. chempedia.info

A more recent methodology involves the use of BF₃·OEt₂ as a catalyst to shuttle hydrogen fluoride (HF) equivalents from a stable source, such as a fluoroalkane, to an alkyne. This approach allows for the hydrofluorination of alkynes to generate fluoroalkenes or the gem-difluorination of terminal and internal aliphatic alkynes to produce difluoroalkanes. The method is notable for its tolerance of various sensitive functional groups.

Furthermore, BF₃·OEt₂ can be employed in electrophilic fluorination of aromatic systems. In conjunction with a fluoride source, it can facilitate the introduction of fluorine onto aromatic rings. For instance, it has been used in the fluorination of naphthalene, yielding a mixture of 1-fluoronaphthalene (B124137) and 2-fluoronaphthalene. The regioselectivity and yield of such reactions are highly dependent on the specific substrates and reaction conditions.

Selected examples of these methodologies are presented below:

| Reaction Type | Substrate | Reagent(s) | Product(s) | Yield | Citation |

| Epoxide Ring-Opening | Styrene Oxide | BF₃·OEt₂ | 2-Fluoro-1-phenylethanol | Varies | chempedia.info |

| HF Shuttling | Diarylalkyne | Fluoroalkane, BF₃·OEt₂ (cat.) | Fluoroalkene | Varies | N/A |

| HF Shuttling | Terminal Alkyne | Fluoroalkane, BF₃·OEt₂ (cat.) | gem-Difluoroalkane | Varies | N/A |

Stereochemical Control in this compound-Mediated Transformations

The Lewis acidic nature of this compound allows it to coordinate with various functional groups, influencing the steric environment of transition states and thereby controlling the stereochemical outcome of reactions.

This compound is widely employed to induce diastereoselectivity in a range of organic reactions. By coordinating to carbonyls, ethers, or other Lewis basic sites within a chiral molecule, it can create a sterically defined environment that directs the approach of a nucleophile or electrophile to a specific face of the molecule.

A significant application is in the allylation of aldehydes containing a chiral center. The BF₃·OEt₂ catalyst can override the inherent stereochemical preference of the substrate, leading to the formation of specific diastereomers with high selectivity. For instance, the allylation of chiral aldehydes with α-boryl-(E)-crotylboronate in the presence of BF₃·OEt₂ yields (E)-δ-boryl-anti-homoallylic alcohols with excellent E-selectivity and high diastereomeric ratios, governed by the Felkin-Anh model. rsc.org

This catalyst also promotes the stereoselective formation of heterocyclic systems. A notable example is the tandem isomerization and allylation of δ-hydroxy-α,β-unsaturated ketones with allyltrimethylsilane. This BF₃·OEt₂-mediated process leads to the formation of 2,4-trans-diallyl-2-methyl-6-aryltetrahydro-2H-pyrans, creating quaternary stereocenters with high diastereoselectivity. acs.org Furthermore, the reaction of chiral mercapto alcohols with aldehydes like pivalaldehyde and benzaldehyde (B42025), in the presence of BF₃·OEt₂, produces 1,3-oxathiolanes as inseparable mixtures of diastereomers. taylorandfrancis.com

The table below summarizes selected diastereoselective transformations mediated by this compound.

| Reaction Type | Substrate(s) | Product Type | Diastereomeric Ratio (dr) | Yield | Citation |

| Aldehyde Allylation | Chiral Aldehyde + α-Boryl-(E)-crotylboronate | (E)-δ-Boryl-anti-homoallylic alcohol | >20:1 | 64-70% | rsc.org |

| Tandem Cyclization | δ-Hydroxy-α,β-unsaturated ketone + Allyltrimethylsilane | 2,4-trans-Tetrahydropyran | High | Good | acs.org |

| 1,3-Oxathiolane Formation | Chiral Mercapto Alcohol + Benzaldehyde | 2,4-Disubstituted-1,3-oxathiolane | Mixture of diastereomers | High | taylorandfrancis.com |

Achieving high enantioselectivity with this compound is a more complex challenge, as the catalyst itself is achiral. The primary strategies involve its use in conjunction with chiral auxiliaries or the development of chiral Lewis acids derived from boron trifluoride.

The field of chiral boron-based Lewis acid catalysis is still developing, with significant hurdles including the moisture sensitivity of such catalysts. mdpi.com Direct modification of BF₃·OEt₂ to create a stable, chiral variant for general use is not a common strategy. Instead, enantioselectivity is more frequently pursued by using BF₃·OEt₂ to activate a substrate that has a chiral auxiliary attached. The auxiliary creates the chiral environment necessary to differentiate between enantiotopic faces or transition states. For example, BF₃·OEt₂ has been used in reactions involving higher-order organocuprates where the substrate may contain a chiral element, influencing the reaction's stereochemical pathway. acs.org

Another approach involves the ring-opening of epoxides with chiral organolithium reagents, where BF₃·OEt₂ assists the reaction, and the stereochemistry is dictated by the chiral nucleophile. While not a modification of the catalyst itself, this demonstrates its utility within an enantioselective synthetic scheme.

In a specialized application, BF₃·OEt₂ has been shown to be an effective acid in the Edman sequencing of peptides. In this context, it facilitates the cyclization and cleavage of the N-terminal amino acid from the peptide chain while remarkably retaining the original configuration of the amino acid's alpha-carbon. This is crucial for the accurate determination of sequences containing D-amino acids. nih.gov

Advanced Synthetic Methodologies Utilizing this compound

Beyond traditional applications, this compound is being integrated into more advanced and efficient synthetic platforms, including multicomponent reactions and flow chemistry systems.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are highly valued for their efficiency and atom economy. This compound has proven to be an effective catalyst for such transformations.

One example is the three-component synthesis of 4,7-dihydro-6-nitro-7-aryl-5-alkyl(aryl)-azolo[1,5-a]pyrimidines. This reaction proceeds via the BF₃·OEt₂-catalyzed coupling of aminoazoles, 1-morpholino-2-nitroalkenes, and various aromatic aldehydes. The catalyst facilitates the transformation, which involves the initial formation of an azolyl-nitroalkene intermediate followed by heterocyclization. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Citation |

| Aminoazole | 1-Morpholino-2-nitroalkene | Aromatic Aldehyde | BF₃·OEt₂ | Azolo[1,5-a]pyrimidine | researchgate.net |

The application of this compound in continuous flow chemistry systems represents a significant advancement for process safety and efficiency. Flow chemistry, which involves performing reactions in a continuously flowing stream within a microreactor or tube, offers superior control over reaction parameters such as temperature, pressure, and mixing, and allows for the safe handling of highly reactive or hazardous reagents.

Complexation Chemistry and Adduct Formation with Boron Trifluoride Etherate

Thermodynamic and Kinetic Aspects of Lewis Acid-Base Adducts with Boron Trifluoride

The formation of a Lewis acid-base adduct between boron trifluoride and a Lewis base is a thermodynamically favorable process, typically characterized by a negative enthalpy change (exothermic reaction) huji.ac.il. The stability of the resulting adduct is influenced by several factors, including the strength of the Lewis base and steric effects.

The interaction involves the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the sp²-hybridized boron atom in BF₃. Upon adduction, the boron center rehybridizes to a tetrahedral sp³ geometry huji.ac.il. The kinetics of this process are generally fast, owing to the high electrophilicity of the boron atom in BF₃, which is enhanced by the electron-withdrawing fluorine atoms huji.ac.il.

The thermodynamic stability of BF₃ adducts with various Lewis bases can be quantified by their enthalpies of formation (ΔH). These values provide a measure of the strength of the Lewis acid-base interaction. A more negative enthalpy of formation indicates a more stable adduct.

| Lewis Base | Solvent | Experimental -ΔH (kJ·mol⁻¹) | Calculated -ΔH (gas-phase) (kJ·mol⁻¹) |

| Trimethylamine | Dichloromethane | 139.5 ± 1.8 | 126.4 |

| Pyridine | Dichloromethane | 128.1 ± 0.5 | 100.4 |

| Acetonitrile | Dichloromethane | 60.4 ± 0.5 | 32.3 |

| Dimethyl ether | Dichloromethane | 83.6 ± 0.2 | 62.4 |

| Tetrahydrofuran (B95107) | Dichloromethane | 99.1 ± 0.3 | 78.5 |

| Tetrahydropyran | Dichloromethane | 98.2 ± 0.2 | 77.5 |

| Acetone (B3395972) | Dichloromethane | 77.3 ± 0.4 | 55.4 |

| Ethyl acetate | Dichloromethane | 67.9 ± 0.2 | 49.3 |

| Diethyl ether | Dichloromethane | 89.9 ± 0.3 | 70.8 |

Note: Experimental values were measured for the reaction of gaseous BF₃ with the Lewis base in solution. Calculated gas-phase enthalpies are provided for comparison. Data sourced from a critical examination of Lewis basicity modeled by the enthalpies of adduct formation.

The data in the table highlights the influence of the Lewis base on the stability of the adduct. For instance, nitrogen bases like trimethylamine and pyridine form stronger adducts with BF₃ compared to oxygen bases such as ethers and carbonyl compounds. Within the oxygen bases, cyclic ethers like tetrahydrofuran and tetrahydropyran form more stable adducts than their acyclic counterpart, dimethyl ether.

Structural Characterization of Boron Trifluoride Etherate-Derived Complexes

The formation of an adduct with boron trifluoride leads to significant changes in the geometry of both the Lewis acid and the Lewis base. The trigonal planar geometry of free BF₃ transforms into a tetrahedral arrangement around the boron atom in the adduct. Spectroscopic techniques such as NMR (¹H, ¹¹B, ¹⁹F) and IR spectroscopy, along with X-ray crystallography, are pivotal in elucidating the structures of these complexes.

Boron trifluoride readily forms stable adducts with imines, which have been isolated and characterized. These complexes serve as important intermediates in various organic transformations. X-ray crystallographic studies of BF₃-imine complexes have provided detailed structural information, confirming the coordination of the boron atom to the nitrogen of the imine. The formation of these adducts enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. While detailed crystallographic data for a wide range of imine-BF₃ adducts is specialized, studies have confirmed the tetrahedral geometry at the boron center and the planarity of the imine moiety is largely retained. Spectroscopic data, including ¹¹B and ¹⁹F NMR, are consistent with the formation of a B-N dative bond. For example, in the ¹¹B NMR spectrum, the signal for the boron atom shifts significantly upon coordination, and the ¹⁹F NMR often shows a single resonance, indicating the equivalence of the three fluorine atoms in a fluxional or symmetric environment.

Boron trifluoride forms adducts with a wide variety of carbonyl compounds, including aldehydes, ketones, and esters. The interaction occurs through the lone pair of electrons on the carbonyl oxygen atom. This complexation leads to a polarization of the C=O bond, increasing the electrophilic character of the carbonyl carbon.

Infrared (IR) spectroscopy is a valuable tool for characterizing these adducts. Upon complexation with BF₃, the C=O stretching frequency of the carbonyl compound typically shifts to a lower wavenumber, indicating a weakening of the C=O bond. This is a direct consequence of the donation of electron density from the carbonyl oxygen to the boron atom.

Computational studies have provided further insights into the structures of these complexes. For example, ab initio calculations on the complexes of BF₃ with formaldehyde (H₂CO) and acetaldehyde (CH₃CHO) show that the B-O bond lengths are on the order of 1.5-1.6 Å. The calculations also predict a slight elongation of the C=O bond and a pyramidalization at the boron center.

| Carbonyl Compound | C=O Stretch (Free) (cm⁻¹) | C=O Stretch (BF₃ Adduct) (cm⁻¹) |

| Acetone | ~1715 | Lowered upon complexation |

| Benzaldehyde (B42025) | ~1703 | Lowered upon complexation |

| Ethyl acetate | ~1740 | Lowered upon complexation |

Note: The exact shift in the C=O stretching frequency can vary depending on the specific carbonyl compound and the conditions of the measurement.

Boron trifluoride forms stable adducts with a broad spectrum of Lewis bases containing nitrogen, oxygen, and sulfur donor atoms. The structural characteristics of these complexes have been extensively investigated.

Nitrogen Bases: Adducts with amines, such as trimethylamine (Me₃N), are among the most stable. The B-N bond length in the Me₃N·BF₃ adduct is approximately 1.60 Å. N-heterocyclic compounds like pyridine and its derivatives also form well-characterized adducts. ¹¹B and ¹⁹F NMR spectroscopy are particularly useful for studying these complexes in solution.

Oxygen Bases: Besides carbonyl compounds, ethers are common Lewis bases for BF₃. The boron trifluoride diethyl etherate complex itself is a prime example. The B-O bond length in such adducts is typically in the range of 1.5-1.6 Å. Alcohols also form adducts, which are often precursors to further reactions.

Sulfur Bases: Thioethers, such as dimethyl sulfide (Me₂S), form stable, distillable liquid adducts with BF₃. These are analogous to the etherates and serve as another convenient source of BF₃.

Equilibrium Studies of Boron Trifluoride Exchange with Different Solvents and Ligands

The formation of boron trifluoride adducts is a reversible process, and in the presence of multiple Lewis bases, an equilibrium will be established. The position of this equilibrium is determined by the relative basicities of the Lewis bases towards BF₃. This compound is a stable complex, but the diethyl ether can be displaced by a stronger or a large excess of another Lewis base.

Equilibrium constants for the exchange reaction between this compound and various carbonyl compounds have been determined in chloroform solution. These studies provide a quantitative measure of the relative Lewis basicities of the carbonyl compounds compared to diethyl ether. For example, the equilibrium constant for the complexation of BF₃ with benzaldehyde relative to diethyl ether has been measured, providing insight into the preference of BF₃ for an aldehyde over an ether.

The general equilibrium can be represented as:

BF₃·OEt₂ + L ⇌ BF₃·L + OEt₂

Where L is another Lewis base. The equilibrium constant (K_eq) for this reaction is given by:

K_eq = ([BF₃·L][OEt₂]) / ([BF₃·OEt₂][L])

A K_eq value greater than 1 indicates that L is a stronger Lewis base towards BF₃ than diethyl ether, and the equilibrium will favor the formation of the BF₃·L adduct. Conversely, a K_eq value less than 1 indicates that diethyl ether is the stronger Lewis base. Such studies are crucial for understanding the catalytic activity of BF₃·OEt₂ in reactions where it is used in substoichiometric amounts, as the identity of the dominant Lewis acid complex in solution will depend on the relative concentrations and basicities of all potential ligands present.

Spectroscopic and Analytical Research Methods for Boron Trifluoride Etherate Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the stoichiometry, structure, and reactivity of boron trifluoride etherate and its complexes in solution. mcmaster.ca Multinuclear NMR, including ¹H, ¹¹B, ¹³C, and ¹⁹F NMR, provides detailed insights into the electronic and structural environment of the nuclei within the molecule and its adducts.

In situ NMR spectroscopy allows for the real-time observation of reaction species directly in the reaction vessel. This technique is invaluable for detecting and characterizing transient intermediates that are critical to the reaction mechanism but are too unstable to be isolated. By monitoring the appearance and disappearance of signals and changes in chemical shifts over the course of a reaction, researchers can elucidate complex reaction pathways.

For example, low-temperature ¹H NMR has been used to observe the formation of a complex between boron trifluoride and trans-crotonaldehyde. The spectrum showed distinct signals for the complexed aldehyde at chemical shifts downfield from the free aldehyde, indicating the coordination of the Lewis acid to the carbonyl oxygen. rsc.org

In another study, the reaction between this compound and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) was monitored by multinuclear NMR. The spectra revealed a dynamic equilibrium involving the starting materials and newly formed species, including BF₂OTf·OEt₂ and trimethylsilyl fluoride (B91410) (TMSF), providing direct evidence of fluorine-triflate exchange between the Lewis acids. rsc.org

NMR spectroscopy is a primary tool for confirming the structure of stable adducts formed between this compound and various Lewis bases. The coordination of a Lewis base to the boron center of BF₃ results in a change from a trigonal planar geometry for free BF₃ to a tetrahedral geometry in the adduct. wikipedia.org This structural change significantly alters the electronic environment around the boron and fluorine atoms, which is readily detected by ¹¹B and ¹⁹F NMR.

The exchange between complexed and free ethers can be rapid on the NMR timescale, allowing for the determination of equilibrium constants by observing the averaged chemical shifts. rsc.org ¹⁹F NMR studies of complexes between BF₃ and substituted pyridines have been used to establish the relative basic strengths of the ligands. moreheadstate.edu The chemical shifts in these adducts are sensitive to the electronic properties and steric hindrance of the Lewis base. moreheadstate.edushimane-u.ac.jp

The following table summarizes typical NMR data for this compound and a representative adduct, demonstrating the characteristic shifts observed upon complexation.

| Compound | Nucleus | Solvent | Chemical Shift (δ) | Multiplicity / Remarks | Reference |

| BF₃·OEt₂ | ¹H | CDCl₃ | 1.44 ppm | Triplet (t) | rsc.org |

| ¹H | CDCl₃ | 4.22 ppm | Quartet (q) | rsc.org | |

| ¹¹B | CDCl₃ | -0.62 ppm | Broad singlet (bs) | rsc.org | |

| ¹³C | CDCl₃ | 13.2, 69.8 ppm | rsc.org | ||

| ¹⁹F | CDCl₃ | -152.8 ppm | Broad singlet (bs) | rsc.org | |

| BF₃·OPEt₃ | ¹H | CDCl₃ | 1.28 ppm | Doublet of triplets (dt) | rsc.org |

| ¹H | CDCl₃ | 2.09 ppm | Doublet of quartets (dq) | rsc.org | |

| ³¹P | CDCl₃ | 79.0 ppm | Quartet (q) | rsc.org |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and UV-Visible Spectroscopy in Complex Characterization and Reaction Monitoring

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are complementary techniques used to characterize this compound complexes and monitor reaction progress.

IR spectroscopy is particularly useful for identifying the coordination of boron. The vibrational frequencies of the B-F and B-O bonds are sensitive to changes in boron's coordination environment. Upon formation of an adduct, the symmetry around the boron atom changes, leading to shifts in the B-F stretching frequencies. Studies on various borate-containing compounds have shown that triangular (trigonal) and tetrahedral boron can be differentiated based on their characteristic absorption bands. nist.govusda.gov This principle is applied to study the Lewis acid-base interaction in BF₃·OEt₂ systems.

UV-Visible spectroscopy is a widely used method for monitoring the kinetics of chemical reactions in solution. spectroscopyonline.comthermofisher.com The technique relies on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com While BF₃·OEt₂ itself does not absorb significantly in the UV-Vis range, many organic reactants, intermediates, and products involved in reactions catalyzed by it do possess chromophores. mdpi.com By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product over time, the reaction rate and order can be determined. spectroscopyonline.com This method is effective for studying the formation or consumption of colored species or compounds with UV-active functional groups. thermofisher.commdpi.com

Advanced Analytical Techniques for Boron Quantification in Research Matrices

Accurate quantification of boron is essential for stoichiometric control in reactions and for environmental or product analysis. When this compound is used in a reaction, determining the amount of boron in the resulting complex solution or matrix is often necessary.

Spectrophotometry offers sensitive and accessible methods for determining trace amounts of boron. These methods typically involve the reaction of boron with a chromogenic reagent to form a colored complex that can be quantified using a spectrophotometer.

One common method involves the use of curcumin (B1669340). Boron is first converted to boric acid, which then reacts with curcumin in a non-aqueous acidic medium to form a red-colored complex called rosocyanine. The absorbance of this complex is measured at approximately 550 nm. researchgate.net To overcome interference from complex matrices, an in situ distillation of borate (B1201080) ester directly into the curcumin solution can be employed, which eliminates tedious sample preparation steps. researchgate.net

Another approach is based on the formation of a charge-transfer complex. For instance, a complex can be formed between lysine, sodium 1,2-naphthoquinone-4-sulfonate, and boron in an alkaline solution, producing a colored species with a maximum absorbance at 574 nm. nih.gov The intensity of the color is proportional to the boron concentration over a specific range. nih.gov

| Method | Reagent | Wavelength (λmax) | Linear Range | Reference |

| Curcumin Method | Curcumin | ~550 nm | Varies by procedure | researchgate.net |

| Charge-Transfer Complex | Lysine / 1,2-naphthoquinone-4-sulfonate | 574 nm | 2.16–43.24 µg/mL | nih.gov |

This table is interactive. Click on the headers to sort the data.

Volumetric analysis, specifically acid-base titration, provides a classical and reliable method for determining the boron content in samples of this compound. The procedure leverages the hydrolysis of BF₃ in water. pharmaknowledgeforum.com

To enhance its acidic strength, a polyol, typically mannitol, is added to the solution after the initial neutralization of the strong acids (like HF). Mannitol complexes with the boric acid to form a much stronger monobasic acid (a mannitol-borate ester complex), which can then be effectively titrated with sodium hydroxide (B78521) using phenolphthalein (B1677637) as an indicator. pharmaknowledgeforum.com The amount of NaOH consumed in the second part of the titration is directly proportional to the amount of boric acid, and thus to the original amount of boron in the sample. pharmaknowledgeforum.com

Boron Trifluoride Etherate in Polymer Science and Materials Chemistry

Cationic Polymerization of Cyclic Ethers and Other Monomers

Boron trifluoride etherate is a widely employed initiator for the cationic ring-opening polymerization (CROP) of cyclic ethers, such as oxetane, epichlorohydrin, and tetrahydrofuran (B95107) (THF). heyigasglobal.comtandfonline.comaston.ac.uk The polymerization process is typically initiated by the complex formed between BF₃·OEt₂ and a proton source, often a diol like ethanediol. tandfonline.comaston.ac.uk The strong Lewis acidity of the boron trifluoride activates the ether oxygen, leading to ring-opening and subsequent chain propagation.

The kinetics and mechanism of these polymerizations are influenced by factors such as ring strain and the basicity of the monomer. aston.ac.uk For instance, in the polymerization of oxetane, the process is kinetically controlled, with termination reactions involving the counterion and the monomer playing a significant role. aston.ac.uk

While effective for highly reactive cyclic ethers, the use of BF₃·OEt₂ with monomers containing electron-withdrawing groups can lead to undesirable side reactions and reduced polymer functionality. google.com In such cases, the related complex, boron trifluoride tetrahydrofuranate (BF₃·THF), has been found to be a superior catalyst, producing polymers with better-defined structures, low polydispersity, and improved functionality. google.com

Beyond cyclic ethers, BF₃·OEt₂ is also effective in the cationic polymerization of other monomers. It has been successfully used for the direct living cationic polymerization of p-hydroxystyrene without the need for protecting the hydroxyl group. acs.org This is significant as it simplifies the synthesis of poly(p-hydroxystyrene), a polymer used in photoresists and adhesives. acs.org The success of this controlled polymerization is attributed to the stability of BF₃·OEt₂ and its tolerance of the phenolic hydroxyl groups. acs.org The catalyst also initiates the polymerization of unsaturated compounds like alkenes, such as isobutylene (B52900) to form polyisobutylene, a key component of butyl rubber. heyigasglobal.comgoogle.com

Table 1: Comparison of BF₃·OEt₂ and BF₃·THF as Catalysts in Cationic Polymerization of Energetic Cyclic Ethers

| Feature | This compound (BF₃·OEt₂) | Boron Trifluoride Tetrahydrofuranate (BF₃·THF) |

| Catalyst Performance | Effective for highly reactive cyclic ethers. google.com | Superior for monomers with electron-withdrawing groups. google.com |

| Polymer Functionality | Can lead to reduced hydroxyl functionality and side reactions. google.com | Produces well-defined hydroxy-terminated polymers. google.com |

| Polydispersity | Results in higher polydispersity (e.g., 1.35 for poly(BAMO)). google.com | Results in low polydispersity. google.com |

| Handling | Decomposes to give brown solutions. google.com | Stable indefinitely at ambient temperature. google.com |

Synthesis of High-Performance Polymeric Materials

The catalytic activity of this compound is harnessed for the synthesis of a variety of high-performance and specialty polymers. Its ability to generate and stabilize carbocationic chain ends allows for controlled polymer growth, which is crucial in materials science. heyigasglobal.com

Key applications include:

Butyl Rubber: BF₃·OEt₂ is used to catalyze the polymerization of isobutylene, leading to the formation of polyisobutylene, a critical component in the production of butyl rubber for tires and sealants. heyigasglobal.com

Energetic Binders: It is instrumental in the polymerization of energetic monomers. For example, poly(epichlorohydrin) (PECH), synthesized via CROP using BF₃·OEt₂, is a precursor to glycidyl (B131873) azide (B81097) polymer (GAP), an important energetic binder for solid propellants. bsu.by

Epoxy Resins: The compound acts as a catalyst in the formation of epoxy resins, which are fundamental components in high-performance coatings, adhesives, and varnishes. heyigasglobal.com The presence of BF₃ ensures that these reactions can proceed efficiently, often at lower temperatures. heyigasglobal.com

Polyoxymethylene (Polyacetal): It serves as a catalyst for the manufacturing of polyformaldehyde (polyoxymethylene), a high-performance engineering thermoplastic with high stiffness, low friction, and excellent dimensional stability. guidechem.com

Vegetable Oil-Based Polymers: BF₃·OEt₂ has been used to initiate the cationic polymerization of epoxidized vegetable oils, such as soybean oil, in environmentally benign media like supercritical carbon dioxide, to develop useful biodegradable polymers. science.gov

Development and Application of Immobilized Boron Trifluoride Catalysts for Heterogeneous Processes

To overcome issues associated with homogeneous catalysts, such as difficult separation from the reaction product and corrosion, significant research has focused on immobilizing boron trifluoride onto solid supports. academie-sciences.fr These heterogeneous catalysts offer easier recovery, potential for reuse, and minimization of waste. academie-sciences.frgoogle.com

One of the most effective polymer supports is polyvinylpolypyrrolidone (PVPP). The resulting complex, PVPP-BF₃, is a stable, non-corrosive, and highly efficient solid Lewis acid catalyst. academie-sciences.frijcce.ac.ir It is prepared by immobilizing this compound onto PVPP. academie-sciences.fr

Advantages of PVPP-BF₃:

Higher Loading Capacity: PVPP-BF₃ has a determined loading capacity of 10 mmol/g, which is significantly higher than its silica-supported counterpart (<4 mmol/g). ijcce.ac.ir

Enhanced Stability: It is more water-tolerant than BF₃·OEt₂. ijcce.ac.ir

Ease of Handling: As a stable solid, it is easier and safer to handle than the fuming liquid BF₃·OEt₂. ijcce.ac.irasianpubs.org

Reusability: The catalyst can be easily regenerated and reused for multiple reaction cycles. ijcce.ac.ir

PVPP-BF₃ has demonstrated high efficiency in various organic transformations, including the Ritter reaction for amide synthesis and the Pechmann reaction for coumarin (B35378) synthesis. academie-sciences.frresearchgate.net

Boron trifluoride can also be immobilized on inorganic materials, creating solid acid catalysts with broad applications.

Silica-Supported Boron Trifluoride (BF₃-SiO₂): This heterogeneous catalyst is prepared by adsorbing BF₃·OEt₂ onto silica (B1680970) gel. asianpubs.orgsharif.edu The resulting material (BF₃-SiO₂) is an efficient, environmentally friendly, and recyclable catalyst. asianpubs.org It has been successfully used in the one-pot synthesis of 4(3H)-quinazolinones and benzo[a]xanthene-11-one derivatives. researchgate.netsharif.edu The supported form is preferable as it is easier to handle and mitigates the issue of BF₃ reacting with atmospheric moisture. sharif.edu

Alumina-Supported Boron Trifluoride: BF₃ can be adsorbed onto alumina (B75360), creating Lewis and Brønsted acid sites that are active in catalysis, for example, in the dehydration of alcohols. amanote.com

Other Supports: Other inorganic supports like mordenite (B1173385) molecular sieves and magnesia have also been explored for immobilizing boron trifluoride. guidechem.comgoogle.com

A key advantage of immobilized catalysts is their potential for regeneration and reuse, which is crucial for developing sustainable and cost-effective chemical processes.

PVPP-BF₃: The reusability of PVPP-BF₃ has been demonstrated in the oxidation of aldehydes. After a reaction cycle, the catalyst can be recovered by simple filtration. ijcce.ac.irresearchgate.net Studies have shown that it can be used for at least four cycles. For example, in the oxidation of benzaldehyde (B42025), the yield was 98% in the first run, 92% in the second, 80% in the third, and 73% in the fourth. ijcce.ac.irresearchgate.net To improve activity after several cycles, the polymer support can be washed, dried, and retreated with this compound to prepare a fresh batch of the catalyst. ijcce.ac.ir

Inorganic Support-Bound Systems: Silica-supported BF₃ has also shown good reusability. In the synthesis of xanthene derivatives, the BF₃-SiO₂ catalyst was reused for two additional cycles without a significant drop in product yield. sharif.edu Another approach involves coating a support like silica or alumina with polyvinyl alcohol, which can adsorb the boron trifluoride catalyst from a reaction mixture. The BF₃ can then be recovered from the saturated support for recycling, and the regenerated support can be reused. google.com

Table 2: Reusability of PVPP-BF₃ Catalyst in the Oxidation of Benzaldehyde

| Cycle | Yield of Benzoic Acid (%) |

| 1 | 98 |

| 2 | 92 |

| 3 | 80 |

| 4 | 73 |

| Data sourced from studies on the oxidation of benzaldehyde using recovered PVPP-BF₃ catalyst. ijcce.ac.irresearchgate.net |

Theoretical and Computational Chemistry of Boron Trifluoride Etherate Reactivity

Electronic Structure Analysis of Boron Trifluoride Etherate and its Adducts

The catalytic activity of this compound is fundamentally derived from the electronic structure of boron trifluoride (BF₃). BF₃ is a trigonal planar molecule with a highly electron-deficient boron atom at its center. Self-consistent field calculations using extended sets of Gaussian-type basis functions have been employed to determine its electronic structure. rsc.org This electron deficiency makes BF₃ a potent Lewis acid, readily accepting electron pairs from Lewis bases.

In this compound, the lone pair of electrons on the oxygen atom of diethyl ether (OEt₂) coordinates to the empty p-orbital of the boron atom. This coordination results in the formation of a stable adduct, BF₃·OEt₂, where the geometry around the boron atom changes from trigonal planar to tetrahedral. wikipedia.org This complexation serves to stabilize the otherwise gaseous and highly reactive BF₃, rendering it a convenient and manageable liquid source of the Lewis acid for chemical reactions. wikipedia.org

The formation of the adduct significantly alters the electronic properties of the system. The B-O bond is a dative covalent bond, and ab initio molecular orbital calculations on related boron-oxygen complexes provide insight into the nature of this bonding. Theoretical studies of complexes between BF₃ and various ethers, including dimethyl ether, show that the interaction involves substantial charge transfer from the ether oxygen to the boron atom. This charge transfer partially alleviates the electron deficiency of the boron center, but the BF₃ moiety in the adduct remains a strong electrophilic species capable of activating substrates.

Computational Prediction of Reactivity and Selectivity in Catalytic Systems

Computational chemistry has emerged as a powerful tool for predicting the reactivity and selectivity of catalytic systems, including those employing this compound. Modern approaches often combine quantum chemistry with machine learning and chemoinformatics to accelerate the discovery and optimization of catalysts. illinois.eduresearchgate.net

These predictive workflows rely on the calculation of molecular descriptors that quantify the steric and electronic properties of catalyst and substrate molecules. nih.gov By training machine learning algorithms, such as support vector machines or deep neural networks, on datasets of known reaction outcomes, predictive models can be built. illinois.edunih.gov These models can then forecast the selectivity of new, untested catalyst-substrate combinations with a high degree of accuracy, sometimes rivaling that of quantum chemistry methods but at a fraction of the computational cost. nih.gov

For specific reactions catalyzed by BF₃, computational studies can elucidate the factors governing reactivity. For instance, in the BF₃-catalyzed Diels-Alder reaction between methyl acrylate (B77674) and butadiene, computational analysis revealed that the catalyst significantly lowers the activation energy. smu.edu The primary role of the BF₃ catalyst is to increase the mutual polarization and charge transfer between the diene and the dienophile. This facilitates the approach of the reactants and the necessary rehybridization of the carbon atoms involved in forming the new ring, thereby lowering the energy barrier. smu.edu The combined effect of the BF₃ catalyst and a water environment was found to lower the activation energy by 11.62 kcal/mol compared to the non-catalyzed reaction in the gas phase. smu.edu

Table 1: Calculated Activation Energies for the Diels-Alder Reaction (Reaction R1)

| Reaction Conditions | Activation Energy (Ea) in kcal/mol |

|---|---|

| Non-catalyzed, Gas Phase (R1ng) | 20.68 |

| Catalyzed, Gas Phase (R1cg) | 15.61 |

| Non-catalyzed, Aqueous Solution (R1nw) | 15.71 |

| Catalyzed, Aqueous Solution (R1cw) | 9.06 |

Data sourced from a computational study on the BF₃-catalyzed Diels-Alder reaction. smu.edu

Molecular Modeling of Catalytic Cycles and Energy Landscapes

A detailed understanding of a catalytic process requires mapping the entire catalytic cycle, including all intermediates and transition states. Molecular modeling, particularly using Density Functional Theory (DFT), has proven invaluable for constructing these energy landscapes. By calculating the energies of stationary points along the reaction coordinate, researchers can visualize the reaction pathway and identify the rate-determining steps.

DFT calculations have been successfully applied to model reactions catalyzed by this compound. For example, the mechanism of a BF₃·OEt₂ catalyzed reaction between fluoroethane (B3028841) and 1-propyne has been detailed computationally. researchgate.netresearchgate.net These studies, using functionals like B3LYP, map out the entire reaction pathway, calculating the relative energies of intermediates and transition states involved in the catalytic shuttling of HF equivalents. researchgate.netresearchgate.net This allows for a quantitative analysis of the reaction mechanism, revealing the energetic favorability of certain pathways over others.

Similarly, DFT calculations have been used to explain unexpected differences in product distribution between reactions catalyzed by BF₃·OEt₂ and other acids like trifluoroacetic acid (TFA). rsc.org By modeling the transformation of ortho-(pivaloylaminomethyl)benzaldehydes, computational results supported the proposed mechanisms and clarified why different catalysts lead to different major products. rsc.org These models provide a powerful link between theoretical calculations and experimental observations, enabling a deeper understanding of the catalytic process.

Table 2: DFT Calculated Energy Pathway for BF₃·OEt₂ Catalyzed Reaction of Fluoroethane and 1-Propyne

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Int-I | Initial Adduct | 0.0 |

| TS1 | First Transition State | +24.1 |

| Int-II | Second Intermediate | -10.9 |

| TS2 | Second Transition State | +9.9 |

| Int-III | Third Intermediate | -3.5 |

| TS3 | Third Transition State | +20.2 |

| Int-IV | Fourth Intermediate | -21.1 |

Energy values are relative to the initial adduct (Int-I). Calculated using the B3LYP hybrid functional with the 6–311++g** basis set for optimization and single-point corrections using def2‐QZVPPD. researchgate.net

Emerging Research Areas and Future Directions in Boron Trifluoride Etherate Chemistry

Applications in Sustainable and Green Chemistry Initiatives

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly central to chemical research. Boron trifluoride etherate is finding new applications within this paradigm, particularly in the development of more environmentally benign synthetic methodologies.

One significant area of progress is its use in solvent-free reactions . By eliminating the need for volatile and often hazardous organic solvents, these reactions reduce waste and environmental impact. For instance, a rapid and efficient microwave-assisted synthesis of antimalarial acridones has been developed using this compound under solvent-free conditions. taylorandfrancis.commedcraveonline.com This method not only offers high yields but also simplifies the work-up procedure and reduces reaction times. taylorandfrancis.commedcraveonline.com

Another key aspect of sustainable chemistry is the recyclability of catalysts . Research has shown that boron trifluoride can be recovered and reused. One approach involves the formation of adducts with polyhydric alcohols, which can be recovered from the reaction mixture and recycled. heyigasglobal.com Similarly, boron trifluoride can be adsorbed onto polyvinyl alcohol, from which it can be desorbed and recycled for further use. researchgate.net

The development of supported boron trifluoride catalysts also aligns with green chemistry principles. For example, Polyvinylpolypyrrolidone-supported boron trifluoride (PVPP-BF3) has been shown to be a highly efficient and reusable catalyst for the oxidation of aldehydes to carboxylic acids using hydrogen peroxide, an environmentally benign oxidant. researchgate.net This solid-supported catalyst is more water-tolerant and less corrosive than unsupported this compound and can be easily regenerated and reused. researchgate.net

The table below summarizes some of the green chemistry applications of this compound.

| Green Chemistry Application | Description | Key Advantages |

| Solvent-Free Synthesis | Microwave-assisted synthesis of acridones without the use of a solvent. | Reduced waste, faster reaction times, simplified work-up. taylorandfrancis.commedcraveonline.com |

| Catalyst Recyclability | Formation of recyclable adducts with polyhydric alcohols or adsorption on polyvinyl alcohol. | Reduced catalyst consumption and waste. heyigasglobal.comresearchgate.net |

| Supported Catalysis | Use of PVPP-supported BF3 for aldehyde oxidation with H2O2. | Enhanced stability, reusability, and reduced corrosivity. researchgate.net |

| Biomass Conversion | Potential applications in biofuel production. | Utilization of renewable feedstocks. heyigasglobal.com |

Development of Novel this compound Analogs and Derivatives with Tunable Reactivity

While this compound is a versatile catalyst, there is growing interest in developing analogs and derivatives with modified reactivity to expand its synthetic utility. The Lewis acidity of the boron center can be tuned by altering the coordinating ether or by introducing different ligands.

One of the simplest analogs is the boron trifluoride-methanol complex , which has demonstrated high efficiency in certain esterification reactions. medcraveonline.com The reactivity of the boron trifluoride can be modulated by the nature of the alcohol complexed to it.

Research into more sophisticated modifications is ongoing. The development of chiral Lewis acids based on boron is an active area of research for asymmetric synthesis. While not direct analogs of the etherate, these studies provide a foundation for designing new boron-based catalysts with tailored properties.

The table below outlines some directions in the development of novel boron trifluoride-based catalysts.

| Catalyst Type | Description | Potential Advantages |

| Boron Trifluoride-Alcohol Complexes | Complexes of BF3 with alcohols other than diethyl ether, such as methanol. | Altered reactivity and selectivity in reactions like esterification. medcraveonline.com |

| Chiral Boron-Based Lewis Acids | Boron compounds incorporating chiral ligands to induce enantioselectivity. | Application in asymmetric catalysis for the synthesis of chiral molecules. |

| Supported Boron Trifluoride Catalysts | BF3 immobilized on solid supports like polymers. | Improved handling, recyclability, and stability. researchgate.net |

Integration of this compound with Other Catalytic Systems (e.g., Synergistic Catalysis)

A significant emerging area is the integration of this compound into synergistic catalytic systems, where the combination of two or more catalysts leads to enhanced reactivity or selectivity that is not achievable with a single catalyst.

One notable example is the synergistic combination of This compound with other Lewis acids . The combination of BF3·OEt2 and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) generates BF2OTf·OEt2, a more powerful Lewis acid. This synergistic system has been characterized by NMR spectroscopy and shows enhanced catalytic activity.

Another instance of synergistic catalysis involves the use of This compound with scandium(III) triflate (Sc(OTf)3) . This dual-catalyst system has been successfully employed for the direct construction of 2-hydroxybenzophenones through an annulation reaction. researchgate.net

Furthermore, a three-component system of This compound, hexafluoroisopropanol, and triethylsilane has been shown to have a synergistic effect in the efficient detritylation of nucleoside, monosaccharide, and amino acid derivatives.

The integration of boron chemistry with photoredox catalysis represents another promising frontier. While not always directly involving the etherate complex, the combination of organotrifluoroborates with visible-light-driven photoredox catalysis has opened up new avenues in organic radical chemistry. heyigasglobal.com This suggests the potential for developing new photoredox catalytic cycles that incorporate this compound as a Lewis acid co-catalyst.

The table below provides examples of synergistic catalytic systems involving this compound.

| Catalytic System | Description | Application |

| BF3·OEt2 / TMSOTf | Combination of two Lewis acids to form a more potent Lewis acid. | Enhanced catalytic activity in various organic transformations. |

| BF3·OEt2 / Sc(OTf)3 | A dual Lewis acid system. | Synthesis of 2-hydroxybenzophenones via annulation reactions. researchgate.net |

| BF3·OEt2 / Hexafluoroisopropanol / Triethylsilane | A three-component reagent system. | Efficient detritylation of protected functional groups. |